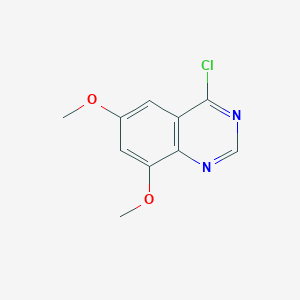

4-Chloro-6,8-dimethoxyquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Derivatives

The journey of quinazoline chemistry began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. However, it was not until 1903 that the parent quinazoline molecule was synthesized by Gabriel. The name "quinazoline" itself was later proposed by Widdege. A significant milestone in the evolution of these derivatives was the discovery of naturally occurring quinazoline alkaloids, such as vasicine (B45323) and febrifugine, which demonstrated potent biological activities and spurred further research into this chemical class.

The Quinazoline Core as a Privileged Pharmacophore in Drug Design

In the realm of drug discovery, the quinazoline scaffold is considered a "privileged structure." tandfonline.com This term is used for molecular frameworks that can bind to multiple, diverse biological targets with high affinity, making them a fertile ground for the development of new therapeutic agents. nih.gov The stability of the quinazoline nucleus allows it to serve as a robust scaffold for various chemical modifications. frontiersin.org

This versatility has led to the development of numerous clinically approved drugs containing the quinazoline core, targeting a wide array of diseases. These compounds exhibit properties ranging from anticancer and anti-inflammatory to antibacterial and antiviral. cymitquimica.com

Table 1: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Gefitinib (B1684475) | Anticancer (Non-small cell lung cancer) |

| Erlotinib | Anticancer (Non-small cell lung cancer, pancreatic cancer) |

| Prazosin | Antihypertensive |

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia |

| Alfuzosin | Benign Prostatic Hyperplasia arabjchem.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,8-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)12-5-13-10(7)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNXMRGXLHLQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-96-6 | |

| Record name | 4-chloro-6,8-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro 6,8 Dimethoxyquinazoline

Established and Novel Synthetic Routes for 4-Chloro-6,8-dimethoxyquinazoline Precursors

The journey to synthesizing 4-chloro-6,8-dimethoxyquinazoline begins with the strategic construction of its precursors, primarily the 6,8-dimethoxyquinazolin-4(3H)-one scaffold. This can be achieved through various synthetic pathways, including the direct modification of quinazolinone systems or multi-step syntheses from simpler aromatic precursors.

Chlorination Reactions of Quinazolin-4(3H)-one Scaffolds

The conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom is a critical step. This transformation is typically accomplished using standard chlorinating agents, which facilitate a nucleophilic aromatic substitution.

Phosphorus oxychloride (POCl₃) is a widely employed reagent for the chlorination of quinazolin-4(3H)-ones. researchgate.net The reaction is generally carried out by heating the quinazolinone precursor in an excess of POCl₃ under reflux conditions. researchgate.nettandfonline.com The addition of a tertiary amine, such as N,N-diethylaniline, can be used to facilitate the reaction. nih.gov In some instances, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. tandfonline.comindianchemicalsociety.com The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure, and the residue is carefully quenched with ice water to precipitate the chlorinated product. tandfonline.com

Table 1: Chlorination of Quinazolin-4(3H)-ones with POCl₃

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃, DMF | Reflux, 8 h | - | tandfonline.com |

| 6,7-dimethoxyquinazolin-4(3H)-one | POCl₃, Toluene (B28343) or Sulfolane (B150427) | 120°C, 1–6.5 h | 71.4–91% | |

| 6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline-4(3H)-one | POCl₃, N,N-diethylaniline | 80-90°C, 30 min | 70-86% | nih.gov |

Note: The yield for the first entry was not specified in the provided context.

Thionyl chloride (SOCl₂) serves as another effective reagent for the chlorination of quinazolin-4(3H)-ones. researchgate.netukm.my The reaction is typically performed by refluxing the quinazolinone substrate in neat thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). ukm.mychemicalbook.com The DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more potent electrophile. The reaction with thionyl chloride is generally considered to be milder than with phosphorus oxychloride. Upon completion, the excess thionyl chloride is removed by distillation, and the crude product is purified. chemicalbook.com Other chlorinating agents, such as oxalyl chloride in the presence of DMF, have also been explored as alternatives.

Table 2: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one with SOCl₂

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| SOCl₂, DMF | Reflux, 3–6 h | 79–98% | |

| SOCl₂, DMF | Reflux, 4 h | 90% | ukm.my |

Note: The yield for the last entry was not specified in the provided context.

Multi-Step Synthetic Pathways from Aromatic Precursors

An alternative approach to constructing the 4-chloro-6,8-dimethoxyquinazoline core involves building the quinazoline (B50416) ring system from simpler, appropriately substituted aromatic precursors. This method offers flexibility in introducing various substituents onto the benzene (B151609) ring.

The synthesis often commences with a dimethoxybenzene derivative, such as 3,4-dimethoxyacetophenone or a related compound. google.com A key step in this pathway is the nitration of the aromatic ring to introduce a nitro group, which is a precursor to the essential amino group required for the subsequent cyclization. google.comnih.govsemanticscholar.org The nitration is typically carried out using nitric acid in a suitable solvent like acetic acid, sulfuric acid, or dichloromethane (B109758). google.comgoogle.com The reaction conditions, including temperature and the concentration of nitric acid, are carefully controlled to achieve the desired regioselectivity. google.comgoogle.com

Following nitration, the nitro group is reduced to an amino group. nih.govsemanticscholar.org This reduction can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst or using reducing agents like iron powder in the presence of an acid such as hydrochloric acid. google.comgoogle.com The resulting amino-substituted dimethoxybenzene derivative is then ready for the subsequent cyclization step.

Table 3: Nitration and Reduction of Dimethoxybenzene Derivatives

| Starting Material | Nitration Conditions | Reduction Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-dimethoxyacetophenone | 65wt% HNO₃, 95wt% H₂SO₄, 5°C to 40°C, 3h | - | 2-nitro-4,5-dimethoxyacetophenone | google.com |

| 3,4-dimethoxybenzoic acid | 65% HNO₃, Chloroform, 15°C, 2h | Iron powder, HCl, 60°C, 2h | 4,5-dimethoxy-2-aminobenzoic acid | google.com |

| o-dimethoxy benzene | HNO₃, -10-30°C, 1-10h | Hydrogenation catalyst | 3,4-dimethoxyaniline | google.com |

The formation of the quinazoline ring, or nucleus, is the cornerstone of this synthetic strategy. This is typically achieved through a cyclization reaction involving the previously synthesized amino-substituted dimethoxybenzene derivative and a one-carbon source. Common reagents for this purpose include formamide (B127407), formamidine (B1211174) acetate (B1210297), or sodium cyanate (B1221674) followed by acid or base treatment. tandfonline.comnih.govesmed.orgguidechem.com

For instance, reacting an aminobenzoic acid derivative with formamidine acetate in a solvent like absolute ethanol (B145695) under reflux leads to the formation of the quinazolin-4(3H)-one ring system. guidechem.com Alternatively, heating the amino compound with excess formamide at elevated temperatures can also effect the cyclization. nih.govesmed.orgguidechem.com The resulting quinazolinone precursor can then be subjected to chlorination as described in the previous sections to yield the final 4-chloro-6,8-dimethoxyquinazoline.

Table 4: Cyclization Reactions to Form the Quinazoline Nucleus

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,5-dimethoxy-2-aminobenzoic acid, Formamidine acetate | Absolute ethanol, Reflux, 8 h | 6,7-dimethoxyquinazolin-4(3H)-one | 87% | guidechem.com |

| 4,5-dimethoxy-2-aminobenzoic acid | Formamide, 140°C, 8 h | 6,7-dimethoxyquinazolin-4(3H)-one | 20% | guidechem.com |

| Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate, Formamidine acetate | 2-methoxyethanol, Reflux, 4 h | 6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline-4(3H)-one | - | nih.gov |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide, 165-170°C, 12 h | 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | 84% | nih.gov |

| 2-Aminobenzoic acid derivative | Formamide, Microwave irradiation, 25 min | Quinazolin-4(3H)-one derivative | 52-56% | esmed.org |

Note: The yield for some entries was not specified in the provided context.

Chemical Reactivity and Derivatization of 4-Chloro-6,8-dimethoxyquinazoline

The reactivity of the quinazoline scaffold is well-established, with the chlorine atom at the 4-position being particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov However, specific studies detailing these reactions for the 6,8-dimethoxy isomer, including reaction kinetics, substrate scope, and yields, are not documented.

For the related 6,7-dimethoxy isomer, reactions with a wide array of amine nucleophiles are extensively reported, forming the basis for many biologically active molecules. mdpi.com These reactions typically proceed by displacement of the C4-chloride to form various 4-aminoquinazoline derivatives. Without specific experimental validation for the 6,8-dimethoxy isomer, any discussion would be purely speculative and would not meet the required scientific standard.

The introduction of alkyne moieties, typically via Sonogashira coupling, is a common strategy for derivatizing 4-chloroquinazolines to create kinase inhibitors. mdpi.comresearchgate.net While this reaction is well-documented for the 6,7-dimethoxy analogue, no specific examples or conditions have been published for 4-Chloro-6,8-dimethoxyquinazoline.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for creating C-C bonds at the 4-position of the quinazoline ring. nih.govasianpubs.org These methods are used to synthesize a variety of aryl- or alkyl-substituted quinazolines. A review of the literature did not yield any studies that apply these methodologies specifically to 4-Chloro-6,8-dimethoxyquinazoline.

Information regarding oxidation, reduction, or other functionalization reactions on the 4-Chloro-6,8-dimethoxyquinazoline core is absent from the scientific literature. Research on the related 6,7-isomer includes modifications like demethylation or further substitution on the benzene ring portion of the scaffold, but no analogous transformations are reported for the 6,8-isomer.

Nucleophilic Substitution Reactions at the 4-Position

Optimization of Synthetic Yields and Purity in 4-Chloro-6,8-dimethoxyquinazoline Synthesis

The synthesis of 4-chloroquinazolines typically involves the chlorination of the corresponding quinazolin-4-one precursor, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com The precursor, 6,8-dimethoxyquinazolin-4-one, would first need to be synthesized. However, specific procedures, reaction conditions, and methods for optimizing the yield and purity for either the precursor or the final 4-Chloro-6,8-dimethoxyquinazoline product are not available in published literature. Studies often focus on optimizing the synthesis of the medicinally relevant 6,7-isomer. tandfonline.com

Impact of Reaction Conditions on Product Purity and Yield

The synthesis of 4-Chloro-6,8-dimethoxyquinazoline and its analogs is highly dependent on the chosen reaction conditions, which significantly influence the purity and yield of the final product. The most common synthetic route involves the chlorination of the corresponding quinazolinone precursor, 6,7-dimethoxyquinazolin-4(3H)-one.

Several chlorinating agents have been employed for this transformation, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most prevalent. When using thionyl chloride as both the chlorinating agent and solvent, yields can be as high as 90-98%. guidechem.comchemicalbook.com The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction, which typically requires refluxing for several hours. chemicalbook.com For instance, reacting 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one with thionyl chloride and a catalytic amount of DMF at reflux for 6 hours resulted in a 98% yield of 4-chloro-6,7-dimethoxyquinazoline (B18312). chemicalbook.com

Phosphorus oxychloride is another effective chlorinating agent. The reaction can be carried out in a high-boiling solvent like toluene or sulfolane at elevated temperatures (e.g., 120°C) for 1 to 6.5 hours, affording yields between 71.4% and 91%. Alternatively, a Vilsmeier procedure using oxalyl chloride and DMF can also be utilized to convert the quinazolinone to the desired 4-chloro derivative in good yield. acs.org

The choice of solvent also plays a crucial role. Polar aprotic solvents such as DMF are known to stabilize the transition states in nucleophilic aromatic substitution (SNAr) reactions, which are common for this class of compounds. mdpi.com The workup procedure following the chlorination reaction is critical for obtaining high purity. This typically involves removing the excess chlorinating agent under vacuum, followed by neutralization with a base, such as a saturated aqueous sodium bicarbonate solution, and extraction with an organic solvent like dichloromethane. chemicalbook.com

The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chemicalbook.comtandfonline.com For example, a synthesis using thionyl chloride yielded a product with 95% purity. guidechem.com In another instance, a large-scale synthesis of a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), reported a purity of 97.5% by HPLC. tandfonline.com

The following table summarizes the impact of different reaction conditions on the yield of 4-Chloro-6,8-dimethoxyquinazoline and its analogs.

| Chlorinating Agent | Solvent | Temperature | Time | Yield | Purity | Reference |

| Thionyl Chloride | Thionyl Chloride/DMF (cat.) | Reflux | 6 hours | 98% | - | chemicalbook.com |

| Thionyl Chloride | Thionyl Chloride | Reflux | 5 hours | 93% | 95% | guidechem.com |

| Phosphorus Oxychloride | Toluene or Sulfolane | 120°C | 1-6.5 hours | 71.4-91% | - | |

| Oxalyl Chloride | Dichloromethane/DMF | - | - | Good | - | acs.org |

Scalability Considerations for Research and Industrial Applications

Scaling up the synthesis of 4-Chloro-6,8-dimethoxyquinazoline from a laboratory setting to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary concerns is the handling of hazardous reagents like thionyl chloride and phosphorus oxychloride on a large scale. These reagents are corrosive and react violently with water, requiring specialized equipment and stringent safety protocols. The removal of large volumes of these reagents after the reaction also poses a significant challenge. Azeotropic distillation with a solvent like toluene is a common method used to ensure complete removal of residual chlorinating agents. chemicalbook.com

The choice of solvent is also critical for scalability. While solvents like dichloromethane are effective for extraction in the lab, their use on an industrial scale may be restricted due to environmental and safety regulations. Alternative, greener solvents are often sought for large-scale production.

Reproducibility of the reaction is another key factor. In some reported syntheses of related quinazolines, issues with reproducibility have been noted, particularly in steps preceding the formation of the quinazoline ring. tandfonline.com Careful control of reaction parameters such as temperature, reaction time, and the rate of addition of reagents is crucial to ensure consistent product quality and yield.

Furthermore, for the synthesis of derivatives of 4-Chloro-6,8-dimethoxyquinazoline, such as those involving nucleophilic substitution at the 4-position, the scalability of these subsequent steps must also be considered. For example, the use of large volumes of anhydrous solvents and prolonged reaction times, as reported for the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, can be problematic on an industrial scale. tandfonline.com

Influence of Substituents on the Biological Activity of Quinazoline Scaffolds

The nature, position, and orientation of substituents on the quinazoline core are critical determinants of its interaction with biological targets. nih.govmdpi.com Modifications to the benzene or pyrimidine (B1678525) ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its affinity and selectivity for specific enzymes or receptors. nih.gov

The presence of a chlorine atom at the C-4 position of the quinazoline ring is of paramount synthetic importance. This substituent renders the C-4 carbon highly electrophilic and susceptible to nucleophilic substitution reactions. ontosight.airesearchgate.net This reactivity makes 4-chloroquinazolines, including 4-chloro-6,8-dimethoxyquinazoline, exceptionally valuable and versatile intermediates in the synthesis of diverse compound libraries for drug discovery. nih.govontosight.ai

The 4-chloro group acts as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles, most commonly primary and secondary amines. nih.govbeilstein-journals.org This straightforward reaction is one of the most frequently employed methods for preparing 4-aminoquinazoline derivatives, which are a class of compounds extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govbeilstein-journals.org The ease of this substitution enables medicinal chemists to systematically introduce various functional groups at the C-4 position, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Methoxy (B1213986) (-OCH₃) groups on the benzenoid ring of the quinazoline scaffold play a crucial role in modulating biological activity, often by enhancing binding affinity to target proteins. The 6,7-dimethoxy substitution pattern is particularly well-known and is a key feature of several approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib. nih.gov These groups influence the electronic landscape of the molecule and can participate in critical hydrogen bonding interactions within the ATP-binding pocket of kinases. acs.org

SAR studies on SETD8 inhibitors revealed that the methoxy groups at positions 6 and 7 are vital for maintaining potency. nih.gov The removal of both methoxy groups or just the 6-methoxy group resulted in a complete loss of activity, while removal of only the 7-methoxy group led to a 7-fold decrease in potency, indicating the 6-methoxy group is more critical for this specific target. nih.gov Similarly, for EGFR inhibitors, the 6,7-dimethoxy substitution is a key contributor to high-affinity binding. acs.org While less common, the 6,8-disubstitution pattern is also explored; literature on quinazolinone derivatives suggests that the presence of halogen or methoxy groups at positions 6 and 8 can lead to good antimicrobial activity. nih.gov The electron-donating nature of methoxy groups can also be a factor in the antioxidant properties of some quinazoline derivatives. ujpronline.com

Substituents at the C-2 and C-4 positions of the quinazoline ring are pivotal for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

C-4 Position: Following the displacement of the 4-chloro group, the nature of the incoming substituent is a primary determinant of biological activity. In the context of kinase inhibitors, a 4-anilino (an amine linked to a phenyl ring) moiety is a classic feature for achieving high potency. nih.govbeilstein-journals.org However, extensive SAR studies have explored a wide range of other amine-containing groups. For example, in the development of SETD8 inhibitors based on a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, modifications to the 4-amino moiety showed significant effects on potency. Replacing a piperidine (B6355638) group with smaller cyclic amines or acyclic amines led to a substantial loss in activity, highlighting the specific steric and electronic requirements at this position for optimal target engagement.

Table 1: SAR of the 4-Amino Moiety on SETD8 Inhibition Data sourced from a study on 2,4-diamino-6,7-dimethoxyquinazoline derivatives. nih.gov

| Compound | R¹ Group (at C-4) | R² Group (at C-2) | SETD8 IC₅₀ (nM) |

| 1 | N-Cyclopropyl-N-methylamino | 4-(1-Methylpiperidinyl)amino | 20 |

| 2 | 4-(1-Methylpiperidinyl)amino | N-Cyclopropyl-N-methylamino | 210 |

| 3 | Pyrrolidin-1-yl | N-Cyclopropyl-N-methylamino | 1,100 |

| 4 | Azetidin-1-yl | N-Cyclopropyl-N-methylamino | 2,700 |

| 5 | Diethylamino | N-Cyclopropyl-N-methylamino | >50,000 |

C-2 Position: The C-2 position offers another critical handle for diversification. In many 2,4-diaminoquinazoline series, this position is modified to fine-tune selectivity and potency. nih.govopen.edu For G9a-like protein (GLP) inhibitors, a series of 2-amino substituted 6,7-dimethoxyquinazolines were synthesized to probe the SAR at this site. nih.gov Varying the N-alkyl substituent at the 2-amino group had a profound impact on both potency and selectivity. An n-propyl group provided the highest potency for GLP with significant selectivity over the related G9a enzyme, while other alkyl or cycloalkyl groups resulted in varied levels of activity. nih.gov

Table 2: SAR of the C-2 Substituent on GLP/G9a Inhibition Data from a study on N²-substituted-6,7-dimethoxy-N⁴-(1-methylpiperidin-4-yl)quinazoline-2,4-diamines. nih.gov

| Compound | R Group (on N² at C-2) | GLP IC₅₀ (nM) | G9a IC₅₀ (nM) | Selectivity (G9a/GLP) |

| 13 | n-Propyl | 5 ± 2 | 295 ± 103 | 59 |

| 14 | i-Propyl | 18 ± 2 | 321 ± 104 | 18 |

| 15 | Cyclopropyl | 30 ± 8 | 1340 ± 320 | 45 |

| 16 | Cyclobutyl | 12 ± 2 | 239 ± 53 | 20 |

| 17 | Cyclopentyl | 8 ± 1 | 94 ± 24 | 12 |

| 18 | Cyclohexyl | 6 ± 1 | 55 ± 12 | 9 |

Elucidation of Structure-Activity Relationships through Medicinal Chemistry Approaches

Medicinal chemistry provides the tools to systematically dissect how a molecule's structure relates to its biological function. For quinazoline derivatives, this involves the strategic synthesis of analogs to probe interactions with specific biological targets.

The development of quinazoline-based therapeutic agents relies on derivatization strategies designed to enhance interactions with a specific biological target, such as an enzyme active site or a receptor binding pocket.

The most prevalent synthetic strategy for generating diverse quinazoline libraries hinges on the nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) precursor. nih.govscispace.com This reaction is highly efficient for creating C-N bonds by reacting the 4-chloroquinazoline with a wide variety of primary or secondary amines. beilstein-journals.org The reaction conditions can be tailored, often involving heating in a solvent like isopropanol (B130326) or ethanol, and can be accelerated using microwave irradiation, which often leads to cleaner reactions and better yields in shorter times. nih.govbeilstein-journals.org

The general synthetic sequence for creating 2,4-diamino-6,7-dimethoxyquinazolines, for instance, involves a two-step process starting from the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline. nih.govnih.gov

Selective C-4 Substitution: The first amine is introduced at the more reactive C-4 position. This reaction is typically performed at room temperature, taking advantage of the higher reactivity of the 4-chloro group compared to the 2-chloro group. nih.gov

C-2 Substitution: The second amine is then introduced at the C-2 position by displacing the remaining chloro-substituent. This step usually requires more forcing conditions, such as heating under microwave irradiation, to proceed efficiently. nih.govnih.gov

This stepwise approach allows for the controlled and specific introduction of different amino-moieties at the C-2 and C-4 positions, enabling a thorough exploration of the SAR for these crucial parts of the quinazoline scaffold. nih.gov

Derivatization Strategies for Targeted Biological Pathways

Design of Hybrid Molecules Incorporating the Quinazoline Core

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units to create a single molecule with potentially enhanced affinity, selectivity, or a dual mode of action. The dimethoxyquinazoline core has been a versatile building block in the design of such hybrids.

Researchers have explored the synthesis of hybrids that link the dimethoxyquinazoline moiety with other heterocyclic systems known for their biological activities. For instance, studies have described the conjugation of the quinazoline nucleus with pyrazole (B372694), isoxazole, and pyrimidine rings. The rationale behind this approach is to leverage the distinct pharmacological profiles of each component to achieve a synergistic effect or to target multiple biological pathways simultaneously.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that govern their therapeutic effects.

Application of Computational Descriptors for Activity Prediction

In the context of dimethoxyquinazoline derivatives, QSAR studies have employed a variety of computational descriptors to model their biological activities. These descriptors can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.

Electronic descriptors: These quantify the electronic properties of the molecule, including partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Thermodynamic descriptors: These include properties like heat of formation and solvation energy.

By correlating these descriptors with the observed biological activity (e.g., IC₅₀ values) of a series of dimethoxyquinazoline analogs, researchers can develop predictive QSAR models. These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Ligand Pharmacophore Similarity and Receptor Complementarity

Pharmacophore modeling is another powerful computational approach that focuses on the essential three-dimensional arrangement of functional groups required for biological activity. For dimethoxyquinazoline derivatives, pharmacophore models can be generated based on the structures of known active compounds or the known structure of the biological target.

These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By understanding the key pharmacophoric features of the dimethoxyquinazoline scaffold and how they interact with the target receptor, medicinal chemists can design new molecules with improved complementarity to the receptor's binding site. This approach is particularly useful when the three-dimensional structure of the target protein is known, as it allows for a more rational, structure-based design of new ligands.

Rational Design of Dimethoxyquinazoline-Based Therapeutic Agents

The principles of SAR and QSAR, coupled with an understanding of the underlying biology of disease, have enabled the rational design of dimethoxyquinazoline-based compounds as targeted therapeutic agents. A prime example of this is in the development of kinase inhibitors.

Development of Kinase Inhibitors (e.g., Tyrosine Kinase Inhibitors)

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazoline scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. The dimethoxyquinazoline core has been a cornerstone in the development of EGFR inhibitors.

The design of these inhibitors is a classic example of rational drug design. The quinazoline ring system mimics the adenine (B156593) portion of ATP, the natural substrate of EGFR, allowing it to bind to the ATP-binding site of the enzyme. The methoxy groups at the 6- and 8-positions can enhance the binding affinity and selectivity of the inhibitor. The 4-position of the quinazoline ring is a critical point for modification, where various substituted anilines are typically attached to further enhance the interaction with the EGFR active site.

The chlorine atom at the 4-position in 4-Chloro-6,8-dimethoxyquinazoline serves as a reactive handle, allowing for the facile synthesis of a library of derivatives by nucleophilic substitution with various amines. This modular approach has been instrumental in the optimization of EGFR inhibitors, leading to the discovery of highly potent and clinically successful drugs. The systematic exploration of different substituents on the aniline (B41778) ring has allowed for fine-tuning of the inhibitor's activity against wild-type and mutant forms of EGFR.

Below is a table summarizing the key structural features of dimethoxyquinazoline-based EGFR inhibitors and their impact on activity:

| Structural Feature | Position | Role in EGFR Inhibition |

| Quinazoline Core | - | Mimics the adenine ring of ATP, anchoring the inhibitor in the ATP-binding site. |

| Dimethoxy Groups | 6, 8 | Enhance binding affinity and selectivity for the EGFR kinase domain. |

| Chloro Group | 4 | Acts as a key intermediate for synthesizing a diverse library of aniline derivatives. |

| Substituted Aniline | 4 | Provides crucial interactions with the hinge region and other key residues in the EGFR active site, determining potency and selectivity. |

This rational, structure-guided approach has established the dimethoxyquinazoline scaffold as a premier platform for the development of targeted cancer therapies.

Janus Kinase 3 (JAK3) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling. nih.gov JAK3, in particular, is primarily expressed in hematopoietic cells and plays a crucial role in immune function. nih.gov Its aberrant activation has been linked to various lymphoproliferative disorders, making it an attractive target for autoimmune diseases and certain cancers. nih.gov

The development of selective JAK3 inhibitors has been an area of intense research. Structure-activity relationship (SAR) studies have revealed that the 4-amino-6,7-dimethoxyquinazoline scaffold is a key pharmacophore for JAK3 inhibition. For instance, WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) demonstrates selective inhibition of JAK3 with an IC50 of 78 µM. This selectivity is attributed to the hydrogen bond formed between the 4'-hydroxyl group of the phenyl ring and the aspartate-967 residue in the JAK3 active site.

Further optimization of the quinazoline core has led to the identification of even more potent and selective covalent inhibitors. By introducing an acrylamide (B121943) "warhead" at the R2 position, researchers have developed compounds that form a covalent bond with a cysteine residue in the JAK3 active site, leading to irreversible inhibition. The SAR of the "arm" (R2) of these inhibitors has been extensively studied. For example, replacing the acrylamide with a propionamide (B166681) or introducing substitutions on the acrylamide moiety generally leads to a significant loss of potency. nih.gov

| Compound | R2 Modification | JAK3 IC50 (nM) |

| 52 | Propionamide | >80-fold decrease vs acrylamide |

| 53 | α-methyl acrylamide | Significant loss of potency |

| 54-56 | β-polar substitutions on acrylamide | Loss of potency |

| 57 | Ortho-fluoro on phenyl ring | Dramatic decrease in potency |

These studies underscore the critical role of the acrylamide group and the specific substitution pattern on the phenyl ring for achieving high potency and selectivity for JAK3.

MET and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

The MET and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases are key drivers of tumor angiogenesis, growth, and metastasis. Consequently, dual inhibitors of MET and VEGFR have emerged as a promising strategy in cancer therapy. The 4-chloro-6,7-dimethoxyquinazoline scaffold has been a crucial starting point for the synthesis of such inhibitors.

For example, the synthesis of Cabozantinib, a potent inhibitor of both MET and VEGFR2, utilizes 4-chloro-6,7-dimethoxyquinazoline as a key intermediate. Similarly, Tivozanib, another multi-VEGFR inhibitor, is also derived from this quinazoline derivative.

SAR studies on 4-aryloxy-6,7-dimethoxyquinazolines have provided valuable insights for designing potent VEGFR-2 inhibitors. semanticscholar.org The introduction of a basic side chain, such as diethylamino-alkoxy, piperidino-alkoxy, or pyrrolidino-alkoxy, at the 7-position of the quinazoline ring has been shown to yield potent VEGFR-2 inhibitors with IC50 values in the nanomolar range. semanticscholar.org Furthermore, the nature of the linker between the quinazoline core and other chemical moieties is critical. For instance, derivatives with a 1,4-aniline linker have demonstrated excellent anti-proliferative properties against various cancer cell lines that overexpress VEGFR-2. nih.gov

| Compound Class | Key Structural Feature | VEGFR-2 Inhibitory Activity |

| 4-Aryloxy-6,7-dimethoxyquinazolines | 7-aminoalkoxy side chain | Potent (nM range) |

| 1,4-Aniline linker derivatives | Linear structure | Excellent antiproliferative activity |

Alpha1-Adrenoceptor Antagonists and Related Cardiovascular Agents

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline have been extensively investigated as potent and selective antagonists of α1-adrenoceptors. acs.org These receptors are involved in the regulation of blood pressure, and their antagonists are used in the treatment of hypertension. Prazosin, a well-known α1-adrenoceptor antagonist, features the 2,4-diamino-6,7-dimethoxyquinazoline core. acs.orgarabjchem.org

SAR studies have focused on modifications at the 2- and 4-positions of the quinazoline ring. The synthesis of a wide range of piperazine (B1678402) and non-piperazine derivatives has allowed for the qualitative rationalization of their affinity and selectivity for the α1-adrenoceptor. acs.org For instance, the nature of the substituent on the piperazine ring at the 2-position significantly influences the compound's potency and selectivity for α1-adrenoceptor subtypes.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their aberrant activity is linked to the development of various cancers, making them an important therapeutic target. nih.gov

The 2,4-diamino-6,7-dimethoxyquinazoline scaffold has been utilized in the design of selective HDAC inhibitors. Specifically, derivatives of 4-amino-2-chloro-6,7-dimethoxyquinazoline have shown promising selectivity for HDAC3 and HDAC6 over other isoforms. ucl.ac.uk Docking studies have provided insights into the binding modes of these inhibitors, revealing that the dimethoxyquinazoline core orients the molecule within the active site to allow for specific interactions that confer selectivity. ucl.ac.uk For example, compound 25d, a potent HDAC3/6 dual inhibitor, demonstrated nanomolar potency against these isoforms while having significantly lower activity against other class I HDACs. ucl.ac.uk

Lysine (B10760008) Methyltransferase (SETD8) Inhibitors

SETD8 is the sole known lysine methyltransferase responsible for the monomethylation of histone H4 lysine 20 (H4K20), a post-translational modification involved in various biological processes, including the DNA damage response. acs.orgacs.orgrsc.org SETD8 also methylates non-histone proteins like p53 and PCNA, implicating it in carcinogenesis. acs.orgacs.orgrsc.org

The first substrate-competitive inhibitor of SETD8, UNC0379, is a 2,4-diamino-6,7-dimethoxyquinazoline derivative. rsc.orgnih.gov Extensive SAR studies on this chemical series have been conducted by exploring substitutions at the 2-, 4-, 6-, and 7-positions of the quinazoline scaffold. nih.govresearchgate.net These studies have revealed that the inhibitory activity is highly sensitive to the nature of the substituents. For instance, reducing the length of the alkyl linker between the two amino groups at the 4-position leads to a decrease in potency. acs.org Conversely, the distal amino group can be varied without a significant loss of activity. acs.org At the 2-position, tertiary amino groups are generally preferred over secondary ones. acs.orgacs.org

| Position | Substitution | Effect on Potency |

| 4-amino moiety | Shorter alkyl linker | Decreased potency |

| 2-position | Secondary amino group | Complete loss of activity |

| 6-position | Isopropoxy or chloro group | Decreased potency |

| 7-position | Ethoxy group | No significant change |

These findings highlight the specific structural requirements for potent SETD8 inhibition and provide a roadmap for the design of next-generation inhibitors.

DNA Intercalating Agents

The planar structure of the quinazoline ring system makes it an ideal scaffold for the development of DNA intercalating agents. These molecules can insert themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription and ultimately inducing cell death. This mechanism is a well-established strategy in the development of anticancer drugs.

N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline have been evaluated as potential DNA intercalating agents. researchgate.netacs.org Studies using various spectroscopic techniques and gel electrophoresis have confirmed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is an effective pharmacophore for DNA binding via an intercalative process. researchgate.netacs.org The strength and mode of binding are influenced by the nature of the N-alkyl and aniline substituents.

Pharmacological and Biochemical Mechanisms of Action of Dimethoxyquinazoline Derivatives

Molecular Target Identification and Interaction Studies

The dimethoxyquinazoline core is a privileged scaffold in medicinal chemistry, recognized for its ability to be functionalized into potent inhibitors of various enzymes and ligands for specific receptors.

Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Acetylcholinesterase)

The primary molecular targets identified for dimethoxyquinazoline derivatives are protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate growth, proliferation, and survival. mdpi.com Overexpression or mutation of these kinases is a hallmark of many cancers.

Tyrosine Kinases: Derivatives of 4-chloro-6,7-dimethoxyquinazoline (B18312) are foundational in the development of potent tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline (B1210976) structure, in particular, is a key pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Compounds such as gefitinib (B1684475) and erlotinib, which are established EGFR inhibitors, are synthesized from this quinazoline (B50416) core. nih.govresearchgate.net

Research has shown that specific substitutions on the quinazoline ring and the 4-anilino moiety significantly influence inhibitory potency. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) was identified as an exceptionally potent inhibitor of EGFR tyrosine kinase activity, with an IC₅₀ value of 0.025 nM. acs.org Further optimization led to the discovery of 4-(3-bromoanilino)-6,7-diethoxyquinazoline, which demonstrated even greater potency with an IC₅₀ of 0.006 nM. acs.org Other derivatives have been developed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in tumor angiogenesis. mdpi.comnih.gov

While much of the research has centered on 6,7-dimethoxy substitution, studies on related structures, such as 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazolines, have also demonstrated potent EGFR inhibitory activity, indicating that substitution at the 8-position is compatible with anti-proliferative action. nih.gov

Acetylcholinesterase: Currently, there is a lack of specific research in the provided results detailing the inhibition of acetylcholinesterase by 4-Chloro-6,8-dimethoxyquinazoline or its closely related derivatives. The primary therapeutic focus of this chemical class has been on kinase inhibition in cancer.

Receptor Binding Affinity and Selectivity

The binding affinity of dimethoxyquinazoline derivatives is typically measured by their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The selectivity is determined by comparing this affinity across a panel of different kinases.

The 4-anilinoquinazoline scaffold has been extensively modified to achieve high affinity and selectivity for the ATP-binding pocket of EGFR. nih.gov The high potency of compounds like PD 153035 (IC₅₀ = 0.025 nM) underscores the strong binding affinity achievable with this scaffold. acs.org Studies on various derivatives show a wide range of potencies, highlighting the sensitivity of the receptor to the substitution patterns on the inhibitor.

The table below summarizes the inhibitory activities of selected 4-anilino-6,7-dimethoxyquinazoline derivatives against target kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 |

| Gefitinib | EGFR | 25.42 |

| Erlotinib | EGFR | 33.25 |

This table presents data for 6,7-dimethoxyquinazoline (B1622564) derivatives as illustrative examples of the potency of this compound class.

Investigation of Specific Binding Sites and Interaction Modes

Molecular modeling and structural studies have elucidated how 4-anilinoquinazoline derivatives bind to their target kinases. These compounds typically act as competitive inhibitors, occupying the ATP binding site of the EGFR kinase domain. nih.govacs.org The quinazoline core acts as a scaffold, positioning the 4-anilino group to form crucial interactions with the amino acid residues in the binding pocket. frontiersin.org A key interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR), a feature common to many kinase inhibitors. The anilino moiety extends into a hydrophobic pocket, and substitutions on this ring can form additional favorable interactions, significantly enhancing binding affinity. nih.govfrontiersin.org

Cellular and Subcellular Effects in Disease Models

The enzymatic inhibition profiles of dimethoxyquinazoline derivatives translate into potent cellular effects, primarily studied in the context of cancer.

Anti-proliferative Mechanisms in Cancer Cell Lines

Derivatives of 4-chloro-6,7-dimethoxyquinazoline have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. nih.gov One such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was shown to have high anticancer efficacy and selectivity in colorectal cancer (CRC) cell lines. nih.gov The compound exhibited potent cytotoxicity against HCT116, HT29, and SW620 cells at low micromolar concentrations. nih.gov Similarly, other quinazoline derivatives have shown high anti-proliferative activity against leukemia, melanoma, and breast cancer cell lines. nih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for the derivative DW-8 against various colon cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | 8.50 ± 2.53 |

| HT29 | Colorectal Carcinoma | 5.80 ± 0.92 |

| SW620 | Colorectal Carcinoma | 6.15 ± 0.37 |

| CRL1459 (non-cancerous colon cell line) | Normal | 14.05 ± 0.37 |

Data is for N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), a derivative of the 6,7-dimethoxy isomer. nih.gov

A primary mechanism through which dimethoxyquinazoline derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on the derivative DW-8 in SW620 colorectal cancer cells revealed that it triggers cell death through the intrinsic apoptotic pathway. nih.gov

Key events in this process include:

Cell Cycle Arrest: DW-8 was found to cause cell cycle arrest at the G2 phase, preventing cancer cells from proceeding through mitosis and division. nih.gov

Caspase Activation: The compound activated the intrinsic apoptotic pathway, evidenced by the activation of initiator caspase-9 and the executioner caspases-3 and 7. nih.gov Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as cell shrinkage and nuclear fragmentation. nih.gov

Mitochondrial Effects: DW-8 was shown to disrupt the mitochondrial membrane potential. nih.gov

Oxidative Stress: The compound led to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. Elevated ROS can damage cellular components and trigger the apoptotic cascade. nih.gov

Morphological changes observed in SW620 cells treated with DW-8 included cell shrinkage, rounding, and detachment from the culture surface, all hallmarks of apoptosis. nih.gov

Cell Cycle Arrest (e.g., G1 phase)

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Cell cycle progression is controlled by cyclin-dependent kinases (CDKs), which can be targeted to induce cell cycle arrest. mdpi.com Some quinoline (B57606) derivatives have been shown to arrest synchronized cells in both the G1 and G2/M phases of the cell cycle. nih.gov This arrest is a key mechanism of their antiproliferative activity.

For instance, studies on various B-cell lymphomas have shown that treatment with DNA-damaging agents can induce cell cycle arrest in either the G1 or G2 phase, depending on the cell line. While specific studies focusing solely on 4-Chloro-6,8-dimethoxyquinazoline are limited, the broader class of quinazoline and quinoline derivatives demonstrates a clear capacity to interfere with cell cycle progression. One study identified a selective Cdc25 inhibitor, a quinoline-5,8-dione derivative, which induced arrest at both G1 and G2/M phases. nih.gov Although not a dimethoxyquinazoline, this highlights a mechanistic pathway that related heterocyclic compounds may share.

Inhibition of Growth Factor Signaling Pathways

A primary mechanism through which dimethoxyquinazoline derivatives exert their anticancer effects is by inhibiting growth factor signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis. Many derivatives of 4-anilinoquinazoline, a class of compounds synthesized from chloro-quinazolines, are designed as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). amazonaws.comnih.gov

The 6,7-dimethoxy substitution on the quinazoline ring, in particular, has been identified as important for potent inhibitory activity against EGFR. aacrjournals.org For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was found to be a highly potent inhibitor of EGFR's tyrosine kinase activity. sigmaaldrich.com Molecular docking studies have confirmed the potential of 4-anilino-6,7-dimethoxy quinazoline derivatives to act as dual inhibitors of both VEGFR-2 and EGFR by binding to the active sites of these receptors. nih.gov Clinically used drugs such as gefitinib and erlotinib, which are EGFR inhibitors, are based on the 4-anilinoquinazoline scaffold, underscoring the significance of this mechanism. amazonaws.commdpi.com The core structure of 4-chloro-6,7-dimethoxyquinazoline serves as a key synthetic intermediate for these types of kinase inhibitors. chemimpex.com

Potential as Antimicrobial Agents

Quinazoline derivatives have been recognized as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. eco-vector.com Research has demonstrated that these compounds can be effective against various Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Several studies have synthesized and screened novel quinazolinone derivatives, revealing their potential against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella, as well as the fungal strain Candida albicans. eco-vector.comresearchgate.net For example, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and tested, with some compounds showing potent in vitro antibacterial and antifungal activity. nih.gov Another study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also reported potent antimicrobial activity, with some compounds showing greater potency than the reference drug Amoxicillin against specific bacterial strains. mdpi.com The mechanism of action for these compounds can involve the inhibition of essential bacterial enzymes, such as DNA gyrase. mdpi.com

Mechanistic Insights from Preclinical Studies

In Vitro Efficacy Studies

The cytotoxic effects of dimethoxyquinazoline derivatives have been extensively evaluated against a wide array of human cancer cell lines, demonstrating a broad spectrum of activity. These in vitro studies are crucial for determining the potency and selectivity of new compounds.

One study evaluated a novel series of 4-anilinoquinazoline analogues, including the 6,7-dimethoxy substituted compound DW-8, against several colorectal cancer cell lines. mdpi.com The results showed significant anticancer efficacy and selectivity for DW-8. mdpi.com Similarly, another series of 6,7-dimethoxyquinazoline derivatives were tested against colon and ovarian cancer cell lines, with one derivative showing IC50 values in the sub-micromolar range. researchgate.net The compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) also exhibited significant cytotoxicity against human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HCT116 | Colorectal Cancer | 8.50 ± 2.53 | mdpi.com |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HT29 | Colorectal Cancer | 5.80 ± 0.92 | mdpi.com |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | SW620 | Colorectal Cancer | 6.15 ± 0.37 | mdpi.com |

| Derivative 7c | HCT116p53(+/+) | Colon Cancer | 0.7 | researchgate.net |

| Derivative 7c | HCT116p53(-/-) | Colon Cancer | 1.7 | researchgate.net |

| WHI-P154 | U373 / U87 | Glioblastoma | Micromolar concentrations | nih.gov |

| EGF-P154 Conjugate | Glioblastoma cells | Glioblastoma | 0.813 ± 0.139 | nih.gov |

Receptor-Mediated Endocytosis Mechanisms

Receptor-mediated endocytosis (RME) is a cellular process for the selective uptake of molecules, where ligands bind to specific cell surface receptors, leading to their internalization into the cell within vesicles. wikipedia.orgtaylorandfrancis.comnih.gov This mechanism can be exploited for targeted drug delivery into cancer cells.

A notable example involves the quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154). nih.gov While the compound itself shows cytotoxic activity, its efficacy and selectivity were greatly amplified by conjugating it to recombinant human epidermal growth factor (EGF). nih.gov This conjugate, EGF-P154, was able to bind to the EGF receptor on glioblastoma cells and enter the cells via receptor-mediated endocytosis within 10-30 minutes. nih.gov This targeted delivery mechanism increased the in vitro antiglioblastoma activity by over 200-fold, demonstrating how the principles of RME can be applied to enhance the therapeutic potential of dimethoxyquinazoline derivatives. nih.gov

Advanced Computational Chemistry and Molecular Modeling for 4 Chloro 6,8 Dimethoxyquinazoline

Quantum Chemical Investigations for Structural and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, stability, and reactivity of molecules. For 4-Chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), a comprehensive suite of computational tools has been employed to map its molecular landscape.

Density Functional Theory (DFT) for Geometry Optimization

The molecular geometry of CDQ has been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable representation of the molecule's three-dimensional structure. The optimized geometry reveals that the quinazoline (B50416) ring is nearly planar, a characteristic feature of such aromatic systems. The bond lengths and angles are within expected ranges, though some variations due to the electronic effects of the chloro and dimethoxy substituents are observed.

Table 1: Selected Optimized Geometrical Parameters for 4-Chloro-6,7-dimethoxyquinazoline (CDQ)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C4-Cl | 1.76 | - |

| C6-O(methoxy) | 1.36 | - |

| C7-O(methoxy) | 1.36 | - |

| N1-C2-N3 | - | 115.9 |

| C4-C9-N3 | - | 123.5 |

| C5-C6-C7 | - | 120.1 |

Data sourced from computational studies on 4-Chloro-6,7-dimethoxyquinazoline.

Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For CDQ, the HOMO is primarily localized over the quinazoline ring system, particularly the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is distributed across the pyrimidine (B1678525) ring containing the electron-withdrawing chloro substituent.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The calculated HOMO-LUMO gap for CDQ provides insights into its kinetic stability. From the FMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for CDQ

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.56 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.17 |

| Chemical Hardness (η) | 2.28 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 3.82 |

Data sourced from computational studies on 4-Chloro-6,7-dimethoxyquinazoline.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP map of CDQ, the most negative potential (red and yellow regions) is localized around the nitrogen atoms of the quinazoline ring, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue regions) are found around the hydrogen atoms, suggesting these are favorable sites for nucleophilic attack.

Topological Studies (e.g., LOL, RDG, NCI, ELF) for Electron Density Distribution

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localization of Orbitals (LOL), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) plots, offer deeper insights into the bonding and non-covalent interactions within CDQ. ELF and LOL analyses help in identifying regions of high electron localization, corresponding to covalent bonds and lone pairs. The RDG and NCI analyses are particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular stability and intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of CDQ, molecular docking and dynamics simulations are employed. These computational techniques predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

In a study investigating its potential as an anti-Alzheimer's agent, CDQ was docked into the active site of the acetylcholinesterase (AChE) enzyme. The results indicated a strong binding affinity, with a notable binding energy of -7.5 kcal/mol with the protein target 4EY7. The docking analysis revealed that CDQ forms key interactions with the amino acid residues in the active site of the enzyme, including hydrogen bonds and hydrophobic interactions.

Molecular dynamics simulations were further performed to assess the stability of the CDQ-protein complex over time. These simulations provide a dynamic picture of the ligand-protein interactions and can confirm the stability of the binding pose predicted by molecular docking.

Prediction of Binding Orientation and Affinity to Biological Targets

Molecular docking is a primary computational technique used to predict how a ligand (in this case, 4-Chloro-6,8-dimethoxyquinazoline) fits into the binding site of a macromolecular target, typically a protein. This method explores various possible conformations of the ligand within the active site and estimates the strength of the interaction, commonly expressed as a binding affinity or docking score.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. The structure of 4-Chloro-6,8-dimethoxyquinazoline can be generated and optimized using quantum chemical methods, while the protein structure is typically sourced from crystallographic data in the Protein Data Bank (PDB).

Docking algorithms then systematically place the ligand into the protein's binding pocket, calculating a score for each pose based on a defined scoring function. This function approximates the binding free energy of the protein-ligand complex by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. A lower (more negative) binding energy generally indicates a more favorable and stable interaction.

For a quinazoline derivative, key interactions often involve hydrogen bonds between the quinazoline nitrogen atoms and amino acid residues in the target's active site, as well as hydrophobic interactions involving the ring system. The specific binding mode of 4-Chloro-6,8-dimethoxyquinazoline would be highly dependent on the topology and amino acid composition of the target's binding pocket.

Hypothetical Docking Results:

While no specific research findings are available, a typical output from a docking study would be presented in a table format. This table would list the predicted binding affinities against various potential protein targets.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target A | - | - |

| Example Target B | - | - |

| Example Target C | - | - |

| Note: This table is for illustrative purposes only. As of now, there are no published research data detailing the specific binding affinities for 4-Chloro-6,8-dimethoxyquinazoline. |

Assessment of Protein-Ligand Interaction Stability through Molecular Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex over time. While docking provides a static snapshot of the interaction, MD simulations introduce motion and flexibility, offering a more dynamic and realistic representation of the biological environment.

An MD simulation begins with the best-docked pose of the 4-Chloro-6,8-dimethoxyquinazoline-protein complex. This system is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The simulation then calculates the forces acting on every atom and solves Newton's equations of motion to track their movements over a set period, usually nanoseconds to microseconds.

Several key metrics are analyzed from the MD simulation trajectory to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms. It highlights the flexible regions of the protein and the ligand. Low fluctuation for the ligand and the residues in the binding site indicates a stable binding interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein is monitored throughout the simulation. Stable and consistent hydrogen bonding is a strong indicator of a durable interaction.

Illustrative Molecular Dynamics Stability Data:

Detailed research findings from MD simulations would typically be summarized in a table, providing quantitative measures of stability.

| Simulation Metric | 4-Chloro-6,8-dimethoxyquinazoline-Protein Complex | Interpretation |

| Avg. RMSD (Protein Backbone) | - | A low, stable value would indicate structural integrity. |

| Avg. RMSD (Ligand) | - | A low, stable value would suggest stable binding within the pocket. |

| Avg. RMSF (Binding Site Residues) | - | Low fluctuation values would point to a well-defined and stable binding site. |

| Hydrogen Bond Occupancy (%) | - | High occupancy for key H-bonds would confirm a strong and persistent interaction. |

| Note: This table is presented as an example of typical MD simulation outputs. Specific data for 4-Chloro-6,8-dimethoxyquinazoline are not currently available in published literature. |

Analytical and Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

While experimental mass spectra for 4-Chloro-6,8-dimethoxyquinazoline are not broadly published, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data for 4-Chloro-6,8-dimethoxyquinazoline

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 225.04253 |

| [M+Na]⁺ | 247.02447 |

| [M-H]⁻ | 223.02797 |

| [M+NH₄]⁺ | 242.06907 |

| [M+K]⁺ | 262.99841 |

| [M+H-H₂O]⁺ | 207.03251 |

| [M+HCOO]⁻ | 269.03345 |

| [M+CH₃COO]⁻ | 283.04910 |

Data sourced from PubChem.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. By passing a solution of the compound through a column packed with a stationary phase, components are separated based on their differential interactions with the stationary and mobile phases. A detector then quantifies the amount of each component as it elutes from the column, resulting in a chromatogram. The purity of 4-Chloro-6,8-dimethoxyquinazoline would be determined by the relative area of its corresponding peak in the chromatogram.

Specific HPLC methods, including details of the column, mobile phase composition, flow rate, and detector wavelength, for the analysis of 4-Chloro-6,8-dimethoxyquinazoline are not detailed in readily accessible scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

In the synthesis and subsequent chemical modifications of 4-Chloro-6,8-dimethoxyquinazoline, Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool for real-time reaction monitoring. This rapid and cost-effective chromatographic technique allows chemists to qualitatively track the progress of a chemical transformation, aiding in the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions.

The fundamental principle of TLC in the context of synthesizing 4-Chloro-6,8-dimethoxyquinazoline involves the separation of the various components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. Typically, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates.

The separation is governed by the polarity of the compounds in relation to the stationary and mobile phases. In the synthesis of 4-Chloro-6,8-dimethoxyquinazoline, the starting materials, intermediates, and the final product will exhibit distinct polarities and, consequently, will travel different distances up the TLC plate. Less polar compounds interact less strongly with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds have a stronger affinity for the stationary phase, travel shorter distances, and thus have lower Rf values. The Rf value is a critical parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. juniperpublishers.com

Researchers can monitor the reaction's progress by observing the disappearance of the starting material spots and the appearance of the product spot. guidechem.comjuniperpublishers.comiitism.ac.in For instance, in the chlorination of a precursor to form 4-Chloro-6,8-dimethoxyquinazoline, TLC would be used to confirm that the starting material has been fully consumed before proceeding with the reaction work-up. ambeed.comgoogle.com

Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light at a wavelength of 254 nm, as quinazoline (B50416) derivatives are often UV-active. researchgate.net Alternatively, iodine vapor can be used as a staining agent to reveal the spots. ambeed.comresearchgate.net

The choice of the mobile phase is crucial for achieving good separation. The ideal solvent system will result in the clear separation of all components with Rf values ideally between 0.2 and 0.8. The selection of the eluent is empirical and is tailored to the specific reaction being monitored. For quinazoline derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and petroleum ether or n-hexane and ethyl acetate. researchgate.net For example, in the synthesis of a structurally similar compound, 4-chloro-6,7-dimethoxyquinoline, a mobile phase of dichloromethane (B109758) and petroleum ether in a 1:8 ratio was effectively used for TLC monitoring. researchgate.net

The following interactive data table illustrates the type of data that would be collected during the TLC monitoring of a hypothetical reaction for the synthesis of 4-Chloro-6,8-dimethoxyquinazoline.

| Compound Name | Role in Reaction | Hypothetical Rf Value | Visualization Method |

| 2-Amino-3,5-dimethoxybenzamide | Starting Material | 0.25 | UV (254 nm) |

| Intermediate A | Intermediate | 0.45 | UV (254 nm) |

| 4-Chloro-6,8-dimethoxyquinazoline | Product | 0.65 | UV (254 nm) |

Note: The Rf values presented in this table are hypothetical and for illustrative purposes only. Actual Rf values are dependent on the specific TLC conditions, including the exact mobile phase composition, the type of stationary phase, temperature, and the saturation of the TLC chamber.

Q & A

Q. What is a standard synthetic route for 4-Chloro-6,8-dimethoxyquinazoline?

The compound is synthesized via chlorination of 6,8-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃). The reaction mixture is heated under reflux for 3 hours, followed by solvent evaporation under reduced pressure. The crude product is co-evaporated with dichloromethane to remove residual POCl₃ and dried, yielding the compound as a brown liquid. Reaction progress is monitored by TLC .

Q. How can purification be achieved for intermediates during synthesis?

After chlorination with POCl₃, co-evaporation with dichloromethane is recommended to eliminate excess reagent and byproducts. This method avoids column chromatography, enabling direct use in subsequent steps. Purity can be verified via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Temperature control : Reflux conditions (typically 110–120°C for POCl₃ reactions) ensure complete chlorination while minimizing side reactions.

- Catalyst screening : In cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts like PdCl₂(PPh₃)₂ improve efficiency for derivative synthesis .

- Solvent selection : Polar aprotic solvents (e.g., dioxane-water mixtures) enhance reactivity in multi-step syntheses .

Q. What analytical methods are suitable for assessing purity and structural integrity?

- Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile/water (gradient elution) for separation. Detection at 254 nm is optimal for quinazoline derivatives .

- TLC monitoring : Employ silica gel plates with toluene-hexane (2:1) as the mobile phase for rapid in-process checks .

- Spectroscopic validation : NMR (¹H/¹³C) and HRMS confirm substitution patterns and molecular weight .

Q. How do substitution patterns influence biological activity?

- Methoxy groups : The 6,8-dimethoxy substituents enhance solubility and may modulate kinase inhibition (e.g., EGFR targeting, similar to Erlotinib) .

- Chlorine at C4 : Increases electrophilicity, facilitating nucleophilic displacement reactions for further derivatization .

- Comparative studies with analogs (e.g., 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline) reveal that bulkier substituents reduce bioavailability but improve target specificity .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Experimental replication : Ensure consistent assay conditions (e.g., cell lines, incubation time).

- Structural analogs : Compare activity of 4-Chloro-6,8-dimethoxyquinazoline with Erlotinib derivatives to identify substituent-specific effects .

- Meta-analysis : Cross-reference data from kinase profiling studies and molecular docking simulations to validate binding modes .

Q. What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products